N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine
CAS No.: 443965-64-8
Cat. No.: VC3297466
Molecular Formula: C26H19N
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
![N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine - 443965-64-8](/images/structure/VC3297466.png)
Specification
CAS No. | 443965-64-8 |
---|---|
Molecular Formula | C26H19N |
Molecular Weight | 345.4 g/mol |
IUPAC Name | N-(4-phenylphenyl)phenanthren-9-amine |
Standard InChI | InChI=1S/C26H19N/c1-2-8-19(9-3-1)20-14-16-22(17-15-20)27-26-18-21-10-4-5-11-23(21)24-12-6-7-13-25(24)26/h1-18,27H |
Standard InChI Key | WMOTUYHWZHRYRH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=CC=CC=C4C5=CC=CC=C53 |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=CC=CC=C4C5=CC=CC=C53 |
Introduction
Chemical Identity and Structural Characteristics
Identification Parameters
N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine is officially registered with Chemical Abstracts Service registry number 443965-64-8. This aromatic nitrogen compound possesses a molecular formula of C26H19N with a calculated molecular weight of 345.4-345.45 g/mol . The compound's IUPAC name is N-(4-phenylphenyl)phenanthren-9-amine, and it is identified by the InChIKey WMOTUYHWZHRYRH-UHFFFAOYSA-N .
Table 1: Identification Data of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine
Parameter | Information |
---|---|
CAS Registry Number | 443965-64-8 |
Molecular Formula | C26H19N |
Molecular Weight | 345.45 g/mol |
IUPAC Name | N-(4-phenylphenyl)phenanthren-9-amine |
InChI | InChI=1S/C26H19N/c1-2-8-19(9-3-1)20-14-16-22(17-15-20)27-26-18-21-10-4-5-11-23(21)24-12-6-7-13-25(24)26/h1-18,27H |
InChIKey | WMOTUYHWZHRYRH-UHFFFAOYSA-N |
Nomenclature Variations
The compound is known by several synonyms in scientific literature and commercial databases. These alternative names provide different perspectives on the molecular structure and assist in comprehensive literature searches.
Table 2: Alternative Names for N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine
Synonym |
---|
N-(9-Phenanthryl)-4-biphenylamine |
9-Phenanthrenamine, N-[1,1'-biphenyl]-4-yl- |
N-[1,1'-biphenyl]-4-yl-9-phenanthrenamine |
N-(4-phenylphenyl)phenanthren-9-amine |
N-[1,1'-biphenyl]-4-yl-aminophenanthrene |
Structural Features
The molecular architecture of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine involves three primary structural components:
-
A phenanthrene unit (three fused benzene rings in an angular arrangement)
-
A biphenyl group (two connected benzene rings)
-
A secondary amine (-NH-) that serves as the connecting bridge between these aromatic systems
This arrangement creates an extended conjugated π-system that spans the entire molecule, contributing significantly to its electronic and photophysical properties. The nitrogen atom forms a secondary amine functional group, allowing it to participate in hydrogen bonding as both a donor and acceptor .
Physical and Chemical Properties
Physical Characteristics
According to commercial supplier specifications, N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine presents as a solid with variable coloration ranging from white to orange to green, appearing either as a powder or in crystalline form . This color variation may result from differences in synthetic routes, crystal packing arrangements, particle size distribution, or trace impurities.
Thermal Behavior
The compound exhibits a well-defined melting point range between 173.0 and 177.0 degrees Celsius . This relatively narrow melting range suggests good purity in commercially available samples and reflects the compound's structural rigidity and intermolecular forces.
Parameter | Specification |
---|---|
Appearance | White to Orange to Green powder to crystal |
Purity (GC) | Minimum 98.0% |
Melting point | 173.0 to 177.0 °C |
Solubility Characteristics
While comprehensive solubility data is limited in the available literature, the handling guidelines for N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine suggest that dimethyl sulfoxide (DMSO) serves as an effective solvent for preparing stock solutions . This is consistent with the general solubility pattern of aromatic amines, which typically dissolve well in polar aprotic solvents.
For laboratory applications requiring solution preparation, the following approaches are recommended:
-
Selection of appropriate solvents based on specific experimental requirements
-
Heating to 37°C combined with ultrasonic agitation to enhance dissolution
-
Proper storage practices to prevent degradation from repeated freeze-thaw cycles
For research applications requiring precise solution concentrations, the following volume calculations provide a useful reference guide:
Table 4: Stock Solution Preparation Guidelines
Desired Concentration | Volume Required for Different Amounts |
---|---|
1 mg | |
1 mM | 2.8949 mL |
5 mM | 0.5790 mL |
10 mM | 0.2895 mL |
These calculations are based on the molecular weight of 345.45 g/mol .
Analytical Characterization Methods
The characterization and quality assessment of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine typically involve multiple complementary analytical techniques:
Chromatographic Analysis
Gas Chromatography (GC) is the standard method for determining purity in commercial samples of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine, with specifications indicating minimum 98.0% purity . This technique effectively separates and quantifies the compound from potential synthesis byproducts or impurities.
Mass Spectrometry
High-resolution mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis. For similar compounds, electrospray ionization (ESI) in positive ion mode with interface capillary voltage of 4500 V has been employed using instruments such as the Bruker micrOTOF II .
Structure-Property Relationships
The molecular architecture of N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine suggests several important structure-property relationships:
Electronic Properties
The extended conjugated π-system likely contributes to:
-
Distinctive UV-visible absorption profile
-
Potential fluorescence properties
-
Electron donor characteristics through the nitrogen center
-
Potential semiconducting behavior
Thermal Stability
The melting point range (173.0-177.0°C) indicates good thermal stability, which is consistent with the compound's rigid aromatic framework. This thermal stability would be advantageous for applications requiring processing at elevated temperatures.
Molecular Recognition Capabilities
The secondary amine functional group provides both hydrogen bond donor and acceptor sites, potentially enabling:
-
Selective molecular recognition
-
Self-assembly through hydrogen bonding networks
-
Coordination with metals through the nitrogen lone pair
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume